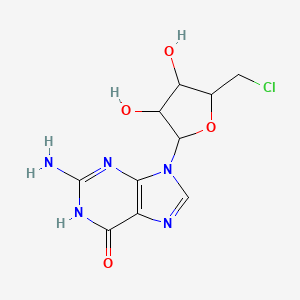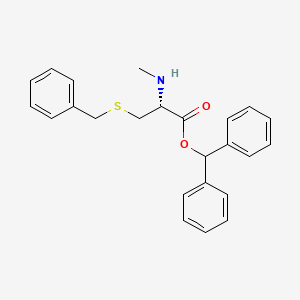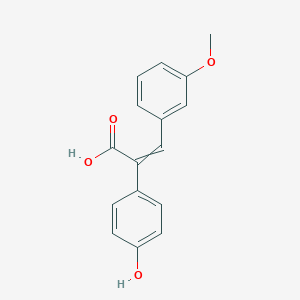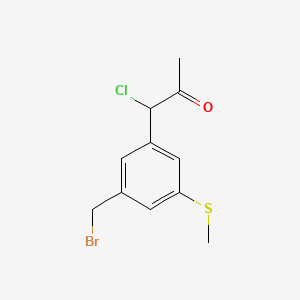
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and methylthio groups to a phenyl ring, followed by the addition of a chloropropanone moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Bromination: Introduction of the bromomethyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiomethylation: Addition of the methylthio group using methylthiol or dimethyl disulfide.
Chloropropanone Formation: Incorporation of the chloropropanone group through reactions involving chlorinating agents like thionyl chloride or phosphorus trichloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the methylthio group, leading to different reactivity and applications.
1-(3-(Methylthio)phenyl)-1-chloropropan-2-one:
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone: Similar structure but with variations in the position of functional groups, leading to different properties.
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
SDZGLNXXNJJGIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


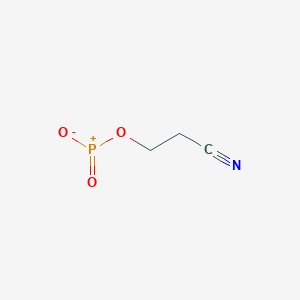
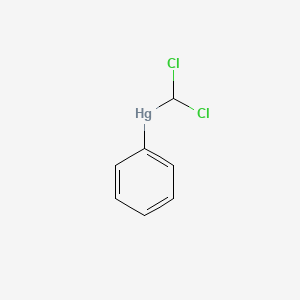
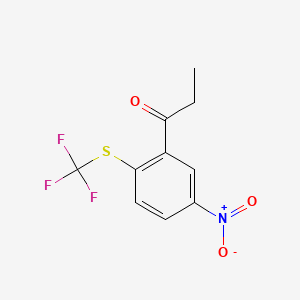
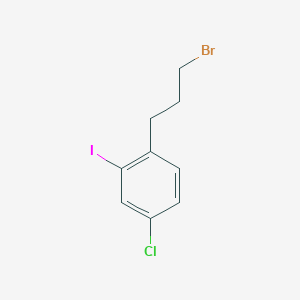
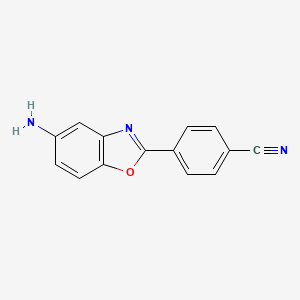
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
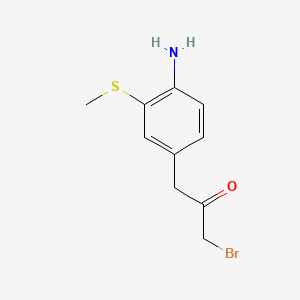

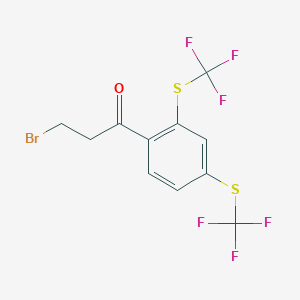
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
